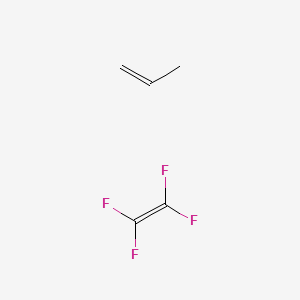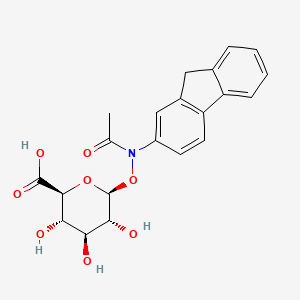
Acetohydroxamic acid fluoren-2-YL-O-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetohydroxamic acid fluoren-2-yl-o-glucuronide is a complex organic compound with the molecular formula C21H21NO8 and a molecular weight of 415.3933 Da. This compound is a derivative of acetohydroxamic acid, which is known for its chelating properties and its ability to inhibit urease enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetohydroxamic acid fluoren-2-yl-o-glucuronide typically involves the reaction of acetohydroxamic acid with fluoren-2-yl-o-glucuronic acid under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or dimethylformamide, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process may also include purification steps to isolate the final product from any by-products or unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: Acetohydroxamic acid fluoren-2-yl-o-glucuronide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Acetohydroxamic acid fluoren-2-yl-o-glucuronide has several scientific research applications across various fields:
Chemistry: It is used as a chelating agent in chemical synthesis and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its ability to inhibit urease enzymes, which are relevant in the treatment of certain bacterial infections.
Medicine: It has been investigated for its potential therapeutic applications, particularly in the treatment of urinary tract infections and other conditions involving urease-producing bacteria.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism by which acetohydroxamic acid fluoren-2-yl-o-glucuronide exerts its effects involves its interaction with urease enzymes. By binding to the active site of the enzyme, it inhibits its activity, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in the treatment of infections caused by urease-producing bacteria.
Molecular Targets and Pathways Involved: The primary molecular target of this compound is the urease enzyme. The inhibition of this enzyme disrupts the metabolic pathways of urease-producing bacteria, leading to their inability to survive and proliferate.
Vergleich Mit ähnlichen Verbindungen
Acetohydroxamic acid fluoren-2-yl-o-glucuronide is unique in its structure and biological activity compared to other similar compounds. Some similar compounds include:
Acetohydroxamic Acid: The parent compound, known for its chelating properties and urease inhibition.
Fluoren-2-yl-O-Glucuronic Acid: A derivative of fluorene, which is used in various chemical syntheses.
Other Urease Inhibitors: Compounds such as thiourea and hydroxyurea, which also inhibit urease but have different chemical structures and mechanisms of action.
Eigenschaften
CAS-Nummer |
2495-54-7 |
|---|---|
Molekularformel |
C21H21NO8 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[acetyl(9H-fluoren-2-yl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO8/c1-10(23)22(30-21-18(26)16(24)17(25)19(29-21)20(27)28)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9,16-19,21,24-26H,8H2,1H3,(H,27,28)/t16-,17-,18+,19-,21-/m0/s1 |
InChI-Schlüssel |
VPBPTHOOANATTD-UNJWAJPSSA-N |
Isomerische SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Kanonische SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


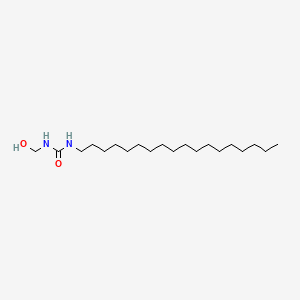


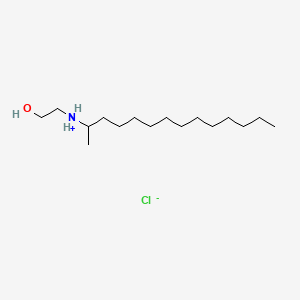
![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
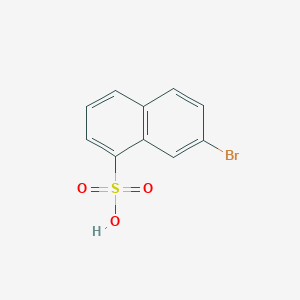
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)

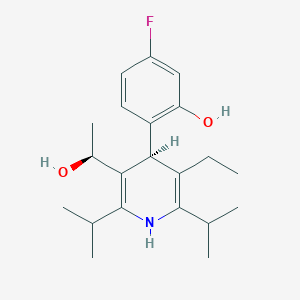
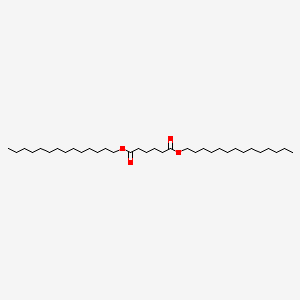
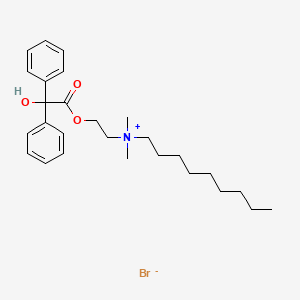
![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)
